Betaine salicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

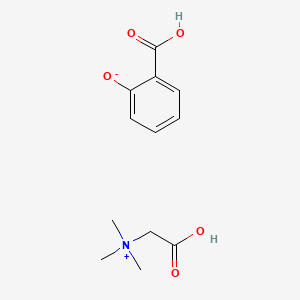

carboxymethyl(trimethyl)azanium;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXSFDXXYYHZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170177 | |

| Record name | Betaine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17671-53-3 | |

| Record name | Betaine salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)trimethylazanium 2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF395F9AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betaine Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine (B1666868) salicylate (B1505791) is a chemical compound formed from the reaction of the naturally derived amino acid derivative, betaine, with the well-known beta-hydroxy acid, salicylic (B10762653) acid.[1][2] This molecule uniquely combines the keratolytic and anti-inflammatory properties of salicylic acid with the moisturizing and irritation-mitigating effects of betaine.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for betaine salicylate, as well as insights into its relevant biological signaling pathways.

Chemical Properties

This compound is a white to off-white crystalline powder with a slight, characteristic odor.[3] It is stable under normal storage conditions, though it should be protected from extreme temperatures and direct sunlight.[1] A key feature of this compound is that it is considered a gentler alternative to salicylic acid, making it suitable for a wider range of applications, including for individuals with sensitive skin.[2]

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C12H17NO5 | [2] |

| Molecular Weight | 255.26 g/mol | [2] |

| Melting Point | 107-109 °C | |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | - Slightly soluble in water (0.74 g/100 g at 25°C) - Soluble in methanol, ethanol, and isopropanol (B130326) - Insoluble in anhydrous ether and petroleum benzine | [1] |

| pH (saturated aqueous solution) | ~2.7 | [1] |

| pKa (of parent compounds) | - Betaine: ~1.83-2.38 - Salicylic Acid: ~2.97 | [2][4] |

Chemical Structure

This compound is an ionic salt formed by the association of the betaine cation and the salicylate anion. The betaine molecule possesses a permanent positive charge on the quaternary ammonium (B1175870) group and a negative charge on the carboxyl group, making it a zwitterion. In the formation of this compound, the carboxyl group of salicylic acid donates a proton, which is accepted by the carboxyl group of betaine. This results in a positively charged betaine moiety and a negatively charged salicylate moiety, held together by electrostatic attraction.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized through the reaction of betaine and salicylic acid in an anhydrous alcoholic medium. The use of an anhydrous solvent is crucial to prevent the formation of ester byproducts.

Methodology:

-

Reactant Preparation: Betaine and salicylic acid are combined in a molar ratio of approximately 1.2:1. A slight excess of betaine is used to ensure the complete reaction of salicylic acid and to prevent esterification.

-

Dissolution: The reactants are dissolved in an anhydrous alcohol, such as isopropanol or ethanol, under an inert atmosphere (e.g., nitrogen).

-

Reaction: The reaction mixture is stirred and may be gently warmed to approximately 50°C to accelerate the reaction rate. The reaction is typically carried out for a period of two hours.

-

Concentration: The resulting solution is concentrated under reduced pressure to about one-tenth of its original volume.

-

Crystallization: The concentrated solution is chilled, often overnight in an ice chest, to facilitate the crystallization of this compound.

-

Isolation and Purification: The white, crystalline product is isolated by filtration. The crystals are then washed with anhydrous ether and cold distilled water to remove any unreacted starting materials and impurities.

-

Drying: The purified this compound is dried to remove any residual solvent.

Analytical Methodologies

The characterization and quantification of this compound can be performed using several analytical techniques.

| Technique | Methodology |

| High-Performance Liquid Chromatography (HPLC) | A common method for the analysis of betaine and salicylic acid involves reverse-phase HPLC with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer. Detection can be achieved using a UV detector (around 230-300 nm for salicylic acid) or an Evaporative Light Scattering Detector (ELSD) for betaine. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to confirm the structure of this compound. In 1H NMR, characteristic signals for the aromatic protons of the salicylate moiety and the methyl and methylene (B1212753) protons of the betaine moiety are observed. 13C NMR provides information on the carbon skeleton of the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy is employed to identify the functional groups present in this compound. Key vibrational bands include those for the O-H, C-H, C=O, and C=C bonds. The spectra can confirm the presence of both the betaine and salicylate components. |

Signaling Pathways

The biological effects of this compound are largely attributable to the combined actions of its constituent molecules, betaine and salicylic acid, on various cellular signaling pathways. These pathways are critical in inflammation, cell metabolism, and proliferation.

-

Inhibition of NF-κB Signaling: Both betaine and salicylic acid have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

-

Inhibition of Akt Signaling: Betaine has been demonstrated to suppress the Akt signaling pathway. Akt is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism.

-

Activation of AMPK Signaling: Salicylic acid is a known activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to beneficial metabolic effects.

Conclusion

This compound is a multifaceted compound with a well-defined chemical structure and properties that make it a valuable ingredient in various applications, particularly in the fields of dermatology and drug development. Its synthesis is straightforward, and its characteristics can be readily assessed using standard analytical techniques. The modulation of key signaling pathways, such as NF-κB, Akt, and AMPK, by its constituent parts provides a basis for its biological activity. This technical guide serves as a comprehensive resource for professionals seeking a deeper understanding of the core chemical and structural aspects of this compound.

References

Betaine Salicylate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) salicylate (B1505791), a conjugate of the naturally derived amino acid betaine and the well-established anti-inflammatory agent salicylic (B10762653) acid, has garnered significant interest in dermatological and pharmaceutical applications. This technical guide provides an in-depth overview of the synthesis and characterization of betaine salicylate. It details established synthesis methodologies, including critical process parameters, and offers comprehensive experimental protocols for key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Quantitative data is systematically presented in tabular format to facilitate comparison and analysis. Furthermore, this guide includes graphical representations of the synthesis and characterization workflows to provide a clear, visual understanding of the processes involved.

Introduction

This compound is a chemical compound that combines the properties of betaine (trimethylglycine) and salicylic acid.[1][2] This combination results in a milder, yet effective keratolytic and antimicrobial agent compared to salicylic acid alone, making it suitable for a variety of skincare and therapeutic formulations, particularly in anti-acne products.[1][2][3] The synthesis of this compound has been documented in patent literature since the 1960s, with ongoing refinements to optimize yield and purity.[4] A thorough understanding of its synthesis and characterization is crucial for ensuring the quality, efficacy, and safety of the final product.

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of betaine with salicylic acid.[4] Several variations of this process exist, primarily differing in the choice of solvent and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This method, described in US Patent 3,002,886, emphasizes the use of an anhydrous solvent to prevent esterification side reactions.[4][5]

Materials:

-

Betaine (0.12 mol)

-

Salicylic Acid (1.0 mol - Note: this appears to be a typo in the source, a 1:1 or 1.2:1 ratio of betaine to salicylic acid is more common)[4][5] A 1.2:1 molar ratio of betaine to salicylic acid is often preferred to prevent residual irritating acid.[4]

-

Anhydrous Isopropanol (B130326)

-

Anhydrous Ether

-

Cold Distilled Water

Procedure:

-

Dissolve betaine and salicylic acid in anhydrous isopropanol under a nitrogen atmosphere.

-

Warm the reaction mixture to 50°C and maintain for 2 hours with continuous stirring.[5]

-

Concentrate the solution to one-tenth of its original volume under reduced pressure.[5]

-

Chill the concentrated solution in an ice chest overnight to induce crystallization.[5]

-

Filter the resulting white, solid crystalline material.

-

Wash the crystals with two 25 cc portions of anhydrous ether, followed by two 25 cc portions of cold distilled water.[5]

-

Dry the solid material.

Critical Parameters:

-

Solvent Anhydrousity: Water content should be below 1% to prevent betaine esterification, which can reduce yields.[4]

-

Stoichiometric Balance: A slight excess of betaine (e.g., 1.2:1 molar ratio to salicylic acid) is recommended to avoid the formation of esters.[5]

-

Crystallization Control: Slow cooling (e.g., 0.5°C/min) promotes the formation of uniform crystals.[4]

This method, outlined in Chinese Patent CN112409198A, offers a simpler approach with high yields.[6]

Materials:

-

Betaine

-

Salicylic Acid

-

Alcohol or Water

Procedure:

-

Mix betaine and salicylic acid in a 50:50 weight ratio.[6]

-

Add 100 g of an alcohol or water solvent to dissolve the mixture.[6]

-

Evaporate a portion of the solvent to induce recrystallization.[6]

-

Separate the crystals via centrifugation.

-

Dry the final product.

This solvent-free method involves heating the reactants until they melt.[6]

Materials:

-

Betaine

-

Salicylic Acid

Procedure:

-

Add betaine and salicylic acid in a 50:50 weight ratio to an enamel reaction kettle.[6]

-

Gradually heat the mixture to 120°C and maintain this temperature for 2 hours until all solids have melted into a liquid.[6]

-

Release the solution at high temperature and allow it to cool and solidify.

-

Pulverize the solidified mass.

-

(Optional refinement) Dissolve the powder in 100 g of alcohol or water, recrystallize by evaporating a portion of the solvent, centrifuge, and dry.[6]

Quantitative Synthesis Data

| Parameter | Method 1 (Anhydrous) | Method 2 (Recrystallization) | Method 3 (Melt) |

| Molar/Weight Ratio | 1.2:1 (Betaine:Salicylic Acid)[5] | 50:50 (by weight)[6] | 50:50 (by weight)[6] |

| Solvent | Anhydrous Isopropanol[5] | Alcohol or Water[6] | None (optional for refinement)[6] |

| Reaction Temperature | 50°C[5] | Room Temperature (dissolution) | 120°C[6] |

| Reaction Time | 2 hours[5] | Not specified | 2 hours[6] |

| Reported Yield | >85%[5] | 96.5% (alcohol), 98% (water)[6] | 98% (with refinement)[6] |

Characterization of this compound

A combination of analytical techniques is employed to confirm the structure, purity, and identity of the synthesized this compound.

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[5][7] |

| Odor | Odorless or faint characteristic odor[7] |

| Molecular Weight | 255.27 g/mol [5][8] |

| Melting Point | 107-109°C[5], 110-114°C[7] |

| Solubility in Water | 0.74 g/100g at 25°C[5][9] |

| pH (saturated aq. solution) | ~2.7[1][5] |

| Solubility (other) | Soluble in methanol (B129727), ethanol, isopropanol; Insoluble in anhydrous ether, petroleum benzine[1][5] |

Spectroscopic and Chromatographic Characterization

NMR spectroscopy is used for structural confirmation.[4] The formation of the betaine-salicylic acid cocrystal leads to significant shifts in the proton signals, particularly the one between the amino and carboxyl groups of betaine, indicating strong hydrogen bonding.[10]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the chemical shifts and coupling constants with known values for betaine and salicylic acid to confirm the structure. The ¹H NMR spectrum of betaine typically shows signals for methylene (B1212753) protons (~3.77 ppm) and methyl groups (~3.14 ppm).[11] The ¹³C NMR spectrum of betaine shows signals for carbonyl, methylene, and methyl carbons at approximately 169.58, 66.58, and 53.72 ppm, respectively.[11]

Expected ¹H NMR Spectral Data for this compound Precursors:

| Compound | Functional Group | Chemical Shift (ppm) |

| Betaine | Methylene (-CH₂-) | ~3.77[11] |

| Methyl (-CH₃) | ~3.14[11] | |

| Salicylic Acid | Hydroxyl (-OH) | ~10.77-10.95 (depending on alkyl ester)[12] |

FTIR spectroscopy is employed to identify the functional groups present and confirm the formation of the cocrystal.[10] The spectrum of this compound will be distinct from the individual spectra of betaine and salicylic acid.[10] For instance, the broad O-H stretching band of salicylic acid (2530–3240 cm⁻¹) and the C=O stretching of carboxylic acid dimers (1660 cm⁻¹) will be altered upon cocrystal formation.[10]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands and compare them to the spectra of the starting materials to confirm the reaction.

Characteristic FTIR Peaks for Precursors:

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Salicylic Acid | O-H stretch (strong intramolecular H-bonding) | 2530–3240 (broad)[10] |

| C=O stretch (carboxylic acid dimer) | 1660[10] | |

| Betaine | O-H stretch (moisture absorption) | ~3300 (broad)[10] |

| C-H stretch (-CH₃) | ~3020[10] |

HPLC with UV detection is a key method for assessing the purity of this compound.[4]

Experimental Protocol (adapted from salicylic acid analysis methods): [13][14]

-

Instrumentation: A standard HPLC system with a UV detector and a C18 analytical column (e.g., Hypersil GOLD C18, 5 µm, 4.6 mm x 150 mm) is suitable.[13]

-

Mobile Phase: A mixture of methanol and 1.5% v/v glacial acetic acid in water (e.g., 55:45 by volume) can be used.[13][14] The mobile phase should be filtered and degassed.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (typical)

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

UV Detection: Monitor at a wavelength corresponding to the UV absorbance maximum of the salicylate moiety (e.g., 236 nm or 304 nm).[5]

-

-

Analysis: Run the standards and sample. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration and purity of the sample by comparing its peak area to the calibration curve. Purity should typically be >97%.[4]

Mass spectrometry is used to verify the molecular weight of this compound (255.27 g/mol ).[4][5]

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI).

-

Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Analysis: Identify the molecular ion peak ([M+H]⁺ at m/z 256.27 or [M-H]⁻ at m/z 254.27) to confirm the molecular weight.

Conclusion

The synthesis of this compound can be achieved through several efficient methods, with yields often exceeding 95%. The choice of method may depend on the desired scale, purity requirements, and available equipment. Rigorous characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the structural integrity and purity of the final product. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and analysis of formulations containing this compound.

References

- 1. avenalab.com [avenalab.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. This compound | 17671-53-3 | Benchchem [benchchem.com]

- 5. US3002886A - Betaine salicylates and the method for their preparation - Google Patents [patents.google.com]

- 6. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound, China Reliable this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]

- 8. This compound | C12H17NO5 | CID 71587021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. choline-betaine.com [choline-betaine.com]

- 10. Betaine–salicylic acid cocrystal for enhanced skincare and acne treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciepub.com [sciepub.com]

- 13. fda.gov.ph [fda.gov.ph]

- 14. asean.org [asean.org]

The Multifaceted Mechanism of Action of Betaine Salicylate in Dermatological Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) salicylate (B1505791), a conjugate of betaine and salicylic (B10762653) acid, is emerging as a significant active ingredient in dermatology, offering a favorable profile of efficacy and tolerability. This technical guide delineates the core mechanisms of action of betaine salicylate in the skin, focusing on its keratolytic, anti-inflammatory, antimicrobial, and hydrating properties. Through a comprehensive review of available scientific literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to provide a thorough understanding for research and development professionals.

Introduction

This compound is a chemical entity formed by the reaction of betaine, a trimethylglycine derived from sugar beets, with salicylic acid, a well-established beta-hydroxy acid (BHA).[1][2] This combination results in a compound that delivers the therapeutic benefits of salicylic acid with the added advantages of the betaine component, which include skin conditioning and a reduction in irritation potential.[3][4] Functionally, it is classified as both a keratolytic and antimicrobial agent.[5][6] This guide will explore the molecular and physiological mechanisms that underpin its efficacy in treating various skin conditions, particularly acne vulgaris.

Keratolytic Action: Desquamation and Pore Clearance

The primary and most well-understood mechanism of this compound is its keratolytic effect, attributed to the salicylic acid moiety.[2][7] Salicylic acid facilitates the shedding of dead skin cells (corneocytes) from the stratum corneum, preventing the blockage of pores, a key factor in the pathogenesis of acne.[5][8]

Molecular Mechanism

Salicylic acid disrupts the intercellular "glue" that holds corneocytes together by dissolving the proteinaceous bonds in the desmosomes.[9] Desmosomes are crucial cell-to-cell adhesion structures within the epidermis. By weakening these connections, this compound promotes orderly desquamation, leading to smoother skin texture and the prevention of comedone formation.[10][11]

Experimental Workflow for Assessing Keratolytic Activity

A common method to evaluate keratolytic activity is through a human skin explant model.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are crucial for mitigating the redness and swelling associated with inflammatory acne lesions.[8][12] This action is attributed to both the salicylic acid and betaine components.

Signaling Pathways

Salicylic acid is known to inhibit the activity of the transcription factor Nuclear Factor-kappa B (NF-κB).[13][14] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and chemokines.[15] By inhibiting NF-κB activation in keratinocytes, this compound can reduce the production of inflammatory mediators. Furthermore, recent studies on a betaine-salicylic acid cocrystal suggest a strong interaction with Toll-like receptors (TLRs), which are upstream sensors in the innate immune system that can trigger inflammatory cascades.[8][16] The betaine moiety itself also possesses anti-inflammatory properties.[17]

Below is a putative signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory effects of this compound can be quantified by measuring the reduction of pro-inflammatory cytokine expression in cultured human keratinocytes stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Human epidermal keratinocytes (HEK) are cultured to confluence in 24-well plates.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation is also maintained.

-

Cytokine Analysis: The supernatant is collected, and the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) is measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: Cellular RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes encoding for pro-inflammatory mediators.

Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium implicated in acne.[3][17]

Mechanism and Efficacy

The acidic nature of this compound creates an unfavorable environment for bacterial growth. The salicylic acid component can disrupt bacterial cell membranes and metabolic processes. Studies have determined the Minimum Inhibitory Concentration (MIC) of a betaine-salicylic acid cocrystal to be comparable to salicylic acid against P. acnes.[8]

Quantitative Antimicrobial Data

| Compound | Organism | MIC (µg/mL) | Reference |

| Betaine-Salicylate Cocrystal (BeSA) | P. acnes | Similar to SA | [8] |

| Betaine-Salicylate Cocrystal (BeSA) | S. epidermidis | Lower than SA | [8] |

| Salicylic Acid (SA) | P. acnes | 1000 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against C. acnes can be determined using a broth microdilution method.

Methodology:

-

Bacterial Culture: C. acnes is cultured in an appropriate broth medium under anaerobic conditions.

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of C. acnes.

-

Incubation: The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Skin Hydration and Barrier Function

A unique advantage of this compound over salicylic acid alone is its contribution to skin hydration and barrier function, primarily due to the betaine component.[3][4]

Mechanism of Hydration

Betaine is a natural osmolyte, meaning it helps to maintain water balance within cells.[4] It is proposed that betaine may influence the expression of aquaporins, particularly Aquaporin-3 (AQP3), which are transmembrane proteins that facilitate the transport of water and glycerol (B35011) in the epidermis.[16][18] By maintaining cellular hydration, betaine can help to counteract the potential drying effects of salicylic acid and improve the overall health of the skin barrier.

Clinical Evaluation of Skin Barrier Function

Transepidermal Water Loss (TEWL) is a key parameter for assessing skin barrier function. A lower TEWL value indicates a healthier, more intact barrier.

Clinical Trial Data: A clinical study on a betaine-salicylic acid cocrystal demonstrated a significant reduction in TEWL after 28 days of treatment, indicating an improvement in skin barrier function.[8]

| Treatment | % Reduction in TEWL (Day 28) |

| Betaine-Salicylate Cocrystal (BeSA) | 43.45% |

| Salicylic Acid (SA) | 21.90% |

Clinical Trial Workflow for Efficacy and Tolerability

Safety and Tolerability

A key advantage of this compound is its improved tolerability compared to salicylic acid, making it suitable for individuals with sensitive skin.[7][19]

Cytotoxicity Data

In vitro studies have shown that a betaine-salicylic acid cocrystal has significantly lower cytotoxicity to human keratinocytes and NIH/3T3 fibroblasts compared to salicylic acid alone.[8]

| Cell Line | Compound | IC50 (µg/mL) |

| Human Keratinocytes | Salicylic Acid (SA) | ~4 |

| Human Keratinocytes | Betaine-Salicylate Cocrystal (BeSA) | ~125 |

| NIH/3T3 Fibroblasts | Salicylic Acid (SA) | Not specified, but higher than BeSA |

| NIH/3T3 Fibroblasts | Betaine-Salicylate Cocrystal (BeSA) | >3x higher than SA |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Methodology:

-

Cell Seeding: Human keratinocytes are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or salicylic acid, and the cells are incubated for a further 24-48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Conclusion

The mechanism of action of this compound in the skin is multifaceted, combining the well-established keratolytic, anti-inflammatory, and antimicrobial effects of salicylic acid with the hydrating and irritation-mitigating properties of betaine. This dual action makes it a highly effective and well-tolerated active ingredient for the management of acne and other hyperkeratotic skin conditions. The superior safety profile, coupled with its proven efficacy in improving skin barrier function, positions this compound as a valuable tool for researchers and drug development professionals in the creation of advanced dermatological formulations. Further research into its specific interactions with inflammatory signaling pathways will continue to elucidate its full therapeutic potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human skin explant model for the investigation of topical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assets.bmctoday.net [assets.bmctoday.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Clinical Measurement of Transepidermal Water Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. The Desmosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, Function and Regulation of Desmosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129) [lebrunlabs.com]

- 13. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-κB p65 and c-Rel control epidermal development and immune homeostasis in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. Aquaporins: An Introduction to a Key Factor in the Mechanism of Skin Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Crystalline Architecture of Betaine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine (B1666868) salicylate (B1505791), a salt formed from the reaction of the naturally derived amino acid betaine and the well-known anti-inflammatory agent salicylic (B10762653) acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries. Its efficacy is intrinsically linked to its molecular structure and crystalline arrangement. This technical guide provides an in-depth analysis of the crystal structure of betaine salicylate, detailing the experimental methodologies for its synthesis and crystallographic analysis.

Molecular and Crystal Structure

This compound is composed of a betaine cation (C₅H₁₁NO₂⁺) and a salicylate anion (C₇H₅O₃⁻), with the overall molecular formula C₁₂H₁₇NO₅ and a molecular weight of approximately 255.27 g/mol .[1][2] Crystallographic studies have revealed that this compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other.

The crystal structure is defined by the Pbca space group, and the unit cell contains eight molecules of this compound (Z = 8).[1] The arrangement of these molecules is stabilized by hydrogen bonding between the carboxyl groups of the salicylic acid and betaine components.[1] This intermolecular interaction is a key feature of the crystal packing, influencing the compound's physical properties such as solubility and stability.

Crystallographic Data

The precise dimensions of the unit cell and other key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.211 |

| b (Å) | 10.775 |

| c (Å) | 22.531 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2478.8 |

| Z (molecules/unit cell) | 8 |

| Molecular Formula | C₁₂H₁₇NO₅ |

| Molecular Weight ( g/mol ) | 255.27 |

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through the reaction of betaine and salicylic acid in an anhydrous alcoholic medium to prevent esterification.[1]

Materials:

-

Betaine (anhydrous)

-

Salicylic acid

-

Anhydrous isopropanol (B130326) (or ethanol)

-

Anhydrous ether

-

Distilled water (cold)

Procedure:

-

Dissolve 0.12 moles of betaine in 1 liter of anhydrous isopropanol with stirring.

-

In a separate flask, dissolve 1.0 mole of salicylic acid in 750 mL of anhydrous isopropanol.

-

Slowly add the salicylic acid solution to the betaine solution with continuous stirring.

-

Warm the reaction mixture to 50°C and maintain this temperature for 2 hours.[2]

-

Concentrate the resulting solution to approximately one-tenth of its original volume using a rotary evaporator under reduced pressure.

-

Chill the concentrated solution in an ice bath overnight to facilitate crystallization.

-

Filter the resulting white, solid crystalline material using a Buchner funnel.

-

Wash the crystals with two 25 mL portions of anhydrous ether, followed by two 25 mL portions of cold distilled water.[2]

-

Dry the purified this compound crystals under vacuum.

Workflow for the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction. This technique provides detailed information about the atomic arrangement within the crystal lattice.

Instrumentation and Data Collection:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using least-squares methods, which iteratively adjust the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final refined structure is assessed by parameters such as the R-factor.

General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The detailed understanding of the crystal structure of this compound is fundamental for controlling its physicochemical properties and, consequently, its performance in pharmaceutical and cosmetic formulations. The orthorhombic crystal system and the specific hydrogen bonding network define its solid-state behavior. The experimental protocols outlined in this guide provide a foundation for the reproducible synthesis and rigorous structural analysis of this important compound, enabling further research and development.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of Topical Betaine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Betaine (B1666868) salicylate (B1505791), a conjugate of betaine and salicylic (B10762653) acid, is increasingly utilized in dermatological and cosmetic formulations as a gentler alternative to salicylic acid for its keratolytic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of topical betaine salicylate. Due to a paucity of direct quantitative data on this compound, this guide synthesizes available information and leverages data from studies on topical salicylic acid to infer the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and formulation science, highlighting key experimental methodologies and known molecular pathways.

Introduction

This compound is a keratolytic beta-hydroxy acid (BHA) that combines the therapeutic benefits of salicylic acid with the moisturizing and irritation-mitigating properties of betaine.[1] It is considered to be a milder alternative to salicylic acid, making it suitable for individuals with sensitive skin.[1] Upon topical application, it is anticipated that this compound dissociates into betaine and salicylic acid, with the latter being the primary active moiety responsible for its pharmacological effects. The pharmacokinetic profile of topically applied this compound is crucial for understanding its efficacy and safety, guiding formulation development, and ensuring optimal therapeutic outcomes.

Absorption and Skin Permeation

The absorption of this compound through the skin is a critical step for its local action. While specific quantitative permeation data for this compound are limited, studies on a betaine-salicylic acid (BeSA) cocrystal have shown enhanced transdermal permeability compared to salicylic acid alone.[1] This suggests that the presence of betaine may influence the penetration of salicylate through the stratum corneum.

The permeation of salicylic acid, the active component of this compound, has been more extensively studied. The percentage of salicylic acid absorbed topically can vary significantly depending on the formulation and the integrity of the skin barrier.[2]

Table 1: Summary of In Vivo Percutaneous Absorption of Salicylic Acid from Various Formulations

| Formulation Details | Application Area | Amount Absorbed (mean ± SD) | Percent of Applied Dose Absorbed (mean ± SD) | Reference |

| 5% Salicylic Acid in a proprietary ointment (Kerasal®) | 600 cm² on the back of healthy volunteers | 52.6 ± 29.4 mg | 9.3 ± 3.8% | [2] |

| 5% Salicylic Acid in petrolatum | 600 cm² on the back of healthy volunteers | 127.1 ± 43.9 mg | 25.1 ± 8.5% | [2] |

| 10% Salicylic Acid in petrolatum | 600 cm² on the back of healthy volunteers | 208.0 ± 81.7 mg | 20.2 ± 7.7% | [2] |

| Methyl salicylate in creams and an ointment | 50 cm² on the forearm (covered) | - | 12–20% over 10 hours | [3] |

Note: The data presented is for salicylic acid and methyl salicylate, not directly for this compound. These values are indicative of how formulation can influence salicylate absorption.

Distribution

Following percutaneous absorption, salicylic acid distributes into the local tissues and can enter systemic circulation.[4] In the bloodstream, salicylic acid is 50% to 80% bound to plasma proteins, primarily albumin.[5] The volume of distribution is dose-dependent; at higher concentrations, the proportion bound to plasma proteins decreases, leading to an increased apparent volume of distribution.[5] For topical applications, the primary goal is often to achieve sufficient local concentrations in the epidermis and dermis with minimal systemic exposure.

Metabolism

Once absorbed, the salicylic acid component of this compound is expected to undergo metabolism primarily in the liver.[6] The major metabolic pathways for salicylates include:[4][5]

-

Conjugation with glycine (B1666218) to form salicyluric acid (SU).

-

Conjugation with glucuronic acid to form salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG).

-

Oxidation to form minor metabolites such as gentisic acid (GA).

These metabolic pathways, particularly glycine and glucuronide conjugation, have a limited capacity and can become saturated at higher doses, leading to a longer plasma half-life of salicylic acid.[4]

Table 2: Plasma Half-Life of Salicylate at Different Doses

| Dose Level | Plasma Half-Life |

| Low doses | 2 to 3 hours |

| Usual anti-inflammatory doses | 12 hours |

| Supratherapeutic/toxic doses | 15 to 20 hours |

| Data derived from studies on systemic salicylate administration.[4] |

Excretion

The metabolites of salicylic acid, along with a fraction of the unchanged drug, are primarily excreted through the kidneys in the urine.[5] The amount of unchanged salicylic acid excreted can increase significantly at higher doses due to the saturation of metabolic pathways.[4]

Experimental Protocols

The study of topical drug pharmacokinetics relies on well-defined experimental models. In vitro permeation testing (IVPT) using Franz diffusion cells is a standard method to assess the percutaneous absorption of compounds.

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This method is used to measure the rate at which a substance permeates through a skin sample.

Methodology:

-

Membrane Preparation: Excised human or animal skin (e.g., porcine skin) is prepared by separating the epidermis or using a full-thickness dermatomed sample. The integrity of the skin barrier is often tested.

-

Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of a vertical Franz diffusion cell.

-

Receptor Solution: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) maintained at 37°C to mimic body temperature. The solution is continuously stirred to ensure a uniform concentration.

-

Dosing: A precise amount of the test formulation (e.g., a cream or solution containing this compound) is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor solution for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor solution.

-

Analysis: The concentration of the permeated substance (salicylate) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[7][8]

Signaling Pathways

The pharmacological effects of this compound are primarily attributed to the salicylic acid moiety, which exerts keratolytic and anti-inflammatory actions.

Keratolytic Mechanism of Action

Salicylic acid acts as a keratolytic agent by reducing the cohesion between corneocytes in the stratum corneum.[9] This desmolytic action facilitates the shedding of dead skin cells, helping to unclog pores and improve skin texture.[10]

Anti-inflammatory Signaling Pathway

Salicylic acid exhibits anti-inflammatory properties through multiple mechanisms, including the modulation of prostaglandin (B15479496) synthesis and the inhibition of pro-inflammatory transcription factors like NF-κB.[11][12] It can modulate the enzymatic activity of cyclooxygenase-1 (COX-1) and suppress the expression of COX-2.[11][13]

Conclusion and Future Directions

The pharmacokinetic profile of topical this compound is largely inferred from studies on salicylic acid. While it is established as a milder alternative to salicylic acid, there is a clear need for direct, quantitative studies on this compound to fully characterize its ADME properties. Future research should focus on conducting in vitro and in vivo studies to determine its skin permeation kinetics, bioavailability, and metabolic fate. Such data will be invaluable for optimizing formulations, ensuring targeted delivery, and further establishing the safety and efficacy of this important dermatological ingredient.

References

- 1. Betaine–salicylic acid cocrystal for enhanced skincare and acne treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Salicylic acid? [synapse.patsnap.com]

- 11. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 12. Aspirin - Wikipedia [en.wikipedia.org]

- 13. Salicylic acid - Wikipedia [en.wikipedia.org]

solubility and stability of betaine salicylate in different solvents

An In-depth Technical Guide to the Solubility and Stability of Betaine (B1666868) Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of betaine salicylate in various solvents, crucial for its application in pharmaceutical and cosmetic formulations.

Introduction

This compound, a salt formed from the reaction of betaine and salicylic (B10762653) acid, is a keratolytic beta-hydroxy acid (BHA) that offers the therapeutic benefits of salicylic acid with reduced irritation potential, making it a favorable ingredient in many skincare and pharmaceutical products.[1] Its efficacy and formulation versatility are highly dependent on its solubility and stability characteristics in different solvent systems. This guide synthesizes available data on these properties, outlines experimental protocols for their determination, and provides a logical framework for formulation development.

Chemical and Physical Properties

-

Appearance: White to off-white crystalline powder.[2]

-

Molecular Formula: C₁₂H₁₇NO₅.[3]

-

Molecular Weight: 255.27 g/mol .[4]

-

pH (10 wt% solution): 2.5-5.5.[3]

Solubility Profile

This compound's solubility is a critical factor in formulation design, influencing bioavailability and product aesthetics. It is generally characterized as slightly soluble in water and soluble in various organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in different solvents.

| Solvent System | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water | 25 | 0.74 | [2][4][5][6] |

| Water | Higher than 25 | Increased solubility (qualitative) | [2][6] |

| Ethanol (B145695) | Not Specified | Soluble (qualitative) | [4][5] |

| Methanol | Not Specified | Soluble (qualitative) | [4][5] |

| Isopropanol | Not Specified | Soluble (qualitative) | [4][5] |

| Anhydrous Ether | Not Specified | Insoluble (qualitative) | [4][5] |

| Petroleum Ether | Not Specified | Insoluble (qualitative) | [5] |

| Oils | Not Specified | Soluble (qualitative) | [3] |

Factors Influencing Solubility

-

Temperature: The solubility of this compound in water increases with higher temperatures.[2][6]

-

pH: While not extensively quantified for this compound, the solubility of its parent compound, salicylic acid, is known to be pH-dependent.

-

Co-solvents: The use of co-solvents like ethanol, propylene (B89431) glycol, and glycerin is a common strategy to enhance the solubility of poorly water-soluble active ingredients. A hydroalcoholic vehicle with at least 20% ethanol by weight is recommended for liquid preparations.[4]

Stability Profile

This compound is generally considered a stable compound under typical storage and formulation conditions.

Summary of Stability Data

| Condition | Observation | Reference |

| Normal Storage | Stable. Recommended to store in a cool, dry place, out of direct sunlight and below 40°C. | [2][5][6] |

| Solid Form | Stable, shows no decomposition. | [2][6] |

| Hygroscopicity | Not hygroscopic. | [3][4] |

| pH | Stable in acidic and weak alkaline solutions up to pH 8.5. | [3][4] |

| Heat | Stable to heat. | [3][4] |

| Light | Stable to light. | [3][4] |

Degradation Pathways

While this compound is stable, it is important to consider potential degradation pathways, particularly under stress conditions. The ester linkage could be susceptible to hydrolysis under extreme pH and high temperatures. Photodegradation could also occur upon prolonged exposure to UV radiation, although it is reported to be stable to light under normal conditions.[3][4]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/100g of solvent or other desired units based on the measured concentration and the density of the solvent.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Testing using HPLC

This protocol describes a general approach for assessing the stability of this compound in a given formulation under various stress conditions.

Methodology:

-

Sample Preparation: Prepare the this compound formulation and package it in appropriate containers.

-

Storage Conditions: Store the samples under various conditions, including:

-

Accelerated Stability: e.g., 40°C ± 2°C / 75% RH ± 5% RH

-

Long-Term Stability: e.g., 25°C ± 2°C / 60% RH ± 5% RH

-

Photostability: Exposure to a controlled light source (e.g., ICH option 1 or 2).

-

pH Stress: Adjust the pH of liquid formulations to acidic, neutral, and alkaline values.

-

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Sample Analysis:

-

Visually inspect the samples for any physical changes (color, clarity, precipitation).

-

Assay the concentration of this compound using a stability-indicating HPLC method. A suitable method would involve a C18 column with a mobile phase of methanol, water, and an acidifier like acetic acid, with UV detection.

-

Monitor for the formation of degradation products.

-

-

Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the shelf-life.

Caption: A logical flow diagram for conducting stability studies on this compound formulations.

Conclusion

This compound exhibits a favorable solubility and stability profile for a wide range of pharmaceutical and cosmetic applications. Its solubility in water is limited but can be enhanced by increasing the temperature and using co-solvents. It is a stable compound under normal storage conditions and across a relevant formulation pH range. For optimal formulation development, it is recommended to perform specific solubility and stability studies in the final product matrix to ensure product performance and shelf-life.

References

- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. choline-betaine.com [choline-betaine.com]

- 6. researchgate.net [researchgate.net]

Molecular Docking of Betaine Salicylate with Skin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) salicylate (B1505791), a conjugate of betaine and salicylic (B10762653) acid, is increasingly utilized in dermatological formulations for its keratolytic, anti-inflammatory, and hydrating properties. Understanding its molecular interactions with key cutaneous receptors is paramount for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide provides an in-depth overview of molecular docking studies of betaine salicylate with relevant skin receptors, focusing on the Toll-like receptor signaling pathway. It offers detailed experimental protocols, data presentation, and visualizations to aid researchers in this domain.

Introduction

This compound combines the exfoliating and anti-inflammatory benefits of salicylic acid with the moisturizing and soothing properties of betaine.[1][2] Its dual action makes it a compelling ingredient for managing various skin conditions, including acne and disorders characterized by impaired keratinization and inflammation.[3][4] Molecular docking simulations provide a computational framework to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target receptor at the atomic level. This approach is instrumental in drug discovery and mechanistic studies.

This guide focuses on the molecular docking of a betaine-salicylic acid cocrystal (BeSA) with the Toll/interleukin-1 receptor (TIR) domain, a key component in inflammatory signaling pathways within the skin.[5] Additionally, it explores the potential interactions with other relevant skin receptors based on the known functions of its constituent molecules.

Molecular Docking with the Toll/interleukin-1 Receptor (TIR) Domain

Recent research has demonstrated the superior anti-inflammatory performance of a betaine-salicylic acid cocrystal (BeSA) compared to salicylic acid (SA) alone, attributing this to a stronger interaction with the TIR domain.[5] The TIR domain is crucial for the downstream signaling of Toll-like receptors (TLRs), which are pivotal in recognizing pathogen-associated molecular patterns and initiating an inflammatory response.[5]

Experimental Protocol: Molecular Docking of BeSA with TIR

The following protocol is based on the methodology described by Li et al. (2025).[5]

2.1.1. Software and Receptor Preparation:

-

Docking Software: AutoDock 4.2.6[5]

-

Receptor Structure: The crystal structure of the human TLR2 TIR domain (PDB ID: 1FYV) is retrieved from the Protein Data Bank.

-

Preparation: Water molecules and any existing ligands are removed from the PDB file. Polar hydrogen atoms and Kollman charges are added to the receptor structure using AutoDockTools.

2.1.2. Ligand Preparation:

-

The 3D structures of salicylic acid and betaine-salicylic acid cocrystal (BeSA) are generated and optimized using a suitable chemistry software (e.g., Chem3D).

-

Gasteiger charges are computed, and non-polar hydrogen atoms are merged using AutoDockTools.

2.1.3. Docking Simulation:

-

A grid box is defined to encompass the active site of the TIR domain.

-

The Lamarckian genetic algorithm (LGA) is employed for the docking calculations.

-

A set number of docking runs (e.g., 100) are performed to ensure thorough conformational sampling.

-

The resulting conformations are clustered based on root-mean-square deviation (RMSD).

2.1.4. Analysis and Visualization:

-

The lowest energy conformation from the most populated cluster is selected as the most probable binding mode.

-

Interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed using software like PyMOL or Discovery Studio.

-

Molecular dynamics (MD) simulations (e.g., using GROMACS 5.0.2) can be further performed to assess the stability of the ligand-receptor complex over time.[5]

Data Presentation: Docking Results

The quantitative data from the molecular docking study of BeSA and SA with the TIR domain are summarized below.

| Ligand | Receptor | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| Salicylic Acid (SA) | TIR Domain (1FYV) | Not explicitly stated | 2 | Not explicitly stated |

| Betaine-Salicylic Acid Cocrystal (BeSA) | TIR Domain (1FYV) | Not explicitly stated | 5 | Not explicitly stated |

Note: While the specific binding energies were not provided in the source, the study emphasizes that BeSA binds more strongly to the target protein.[5]

Signaling Pathway

The interaction of BeSA with the TIR domain is believed to inhibit the NF-κB signaling pathway, thereby reducing skin inflammation.[5]

Figure 1: Proposed inhibitory mechanism of this compound on the TLR signaling pathway.

Potential Interactions with Other Skin Receptors

While direct molecular docking studies of this compound with other specific skin receptors are not yet prevalent in the literature, we can hypothesize potential interactions based on the known functions of its components.

Aquaporin-3 (AQP3)

Betaine (trimethylglycine) is a known osmolyte that helps maintain cellular water balance.[6] AQP3 is a crucial water and glycerol (B35011) channel in the epidermis, essential for skin hydration. Molecular docking studies with trimethylglycine could elucidate its role in modulating AQP3 function.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor involved in adipocyte differentiation, lipid metabolism, and inflammation.[7][8] Salicylates have been shown to interact with PPARs. Docking studies could reveal if this compound acts as a ligand for PPARγ, potentially influencing inflammatory responses and lipid production in sebocytes.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a sensory receptor involved in the perception of heat and pain.[9][10] Given the anti-inflammatory and soothing properties attributed to some salicylates, investigating the interaction of this compound with TRPV1 could provide insights into its potential to mitigate skin sensitivity and irritation.

Generalized Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for conducting molecular docking studies.

Figure 2: A generalized workflow for in silico molecular docking studies.

Conclusion

Molecular docking studies offer valuable insights into the mechanisms by which this compound exerts its beneficial effects on the skin. The documented interaction with the TIR domain provides a molecular basis for its anti-inflammatory properties. Future research should expand to other relevant cutaneous receptors to build a comprehensive understanding of its multifaceted activity. The protocols and workflows detailed in this guide provide a robust framework for researchers to undertake such investigations, ultimately contributing to the development of more targeted and effective dermatological therapies.

References

- 1. Structural insights into transient receptor potential vanilloid type 1 (TRPV1) from homology modeling, flexible docking, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Computational Modeling on Aquaporin-3 as Skin Cancer Target: A Virtual Screening Study [frontiersin.org]

- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into transient receptor potential vanilloid type 1 (TRPV1) from homology modeling, flexible docking, and mutational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Blockage of aquaporin-3 peroxiporin activity by organogold compounds affects melanoma cell adhesion, proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Comprehensive Toxicology Profile of Betaine Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betaine (B1666868) salicylate (B1505791), a chemical entity formed by the reaction of betaine and salicylic (B10762653) acid, is increasingly utilized in cosmetic and dermatological formulations as a keratolytic and antimicrobial agent, often positioned as a gentler alternative to salicylic acid. This technical guide provides a comprehensive overview of the toxicological profile of betaine salicylate. Due to a notable lack of specific toxicological studies on this compound itself, this profile has been constructed by integrating the limited available data on the compound with an extensive review of the well-documented toxicological properties of its constituent molecules: salicylic acid and betaine. The primary toxicological concerns associated with this compound are attributable to its salicylate moiety, which is known to cause local irritation and systemic effects at high concentrations.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 17671-53-3

-

Molecular Formula: C₁₂H₁₇NO₅

-

Molecular Weight: 255.27 g/mol

-

Description: A product formed by the reaction of Betaine with Salicylic Acid.[1] It is considered an oil-soluble beta-hydroxy acid (BHA) alternative.[2][3]

-

Function in Cosmetics: Primarily used as a keratolytic (exfoliating) and antimicrobial agent.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic studies on this compound are not publicly available. However, the systemic exposure and effects are expected to be driven by the absorption of salicylic acid and betaine following dissociation.

Salicylic Acid:

-

Absorption: Salicylic acid is readily absorbed through the skin, as well as from the gastrointestinal tract after oral ingestion.[5][6] After oral administration, it is found in its unionized form in the stomach and is rapidly distributed throughout extracellular fluid and most tissues.[5]

-

Distribution: High concentrations of salicylic acid are found in the liver and kidneys.[5] In plasma, 50% to 80% of salicylic acid is bound to albumin and other proteins.[5]

-

Metabolism: After ingestion, acetylsalicylic acid is rapidly converted to its active moiety, salicylic acid, which is then metabolized by the liver.[1]

-

Excretion: Salicylic acid and its metabolites are primarily excreted by the kidneys.[7]

Betaine:

-

Absorption and Metabolism: Betaine is a naturally occurring nutrient and is readily absorbed and metabolized in the body. It plays a role in methylation reactions and homocysteine metabolism.[8]

Acute Toxicity

While many Safety Data Sheets for this compound indicate "no data available" for acute toxicity, the profile can be inferred from its components.

| Endpoint | Species | Route | Value | Reference |

| Salicylic Acid | ||||

| LD50 | Rat | Oral | 891 - 1580 mg/kg bw | [5] |

| LD50 | Rat | Dermal | > 2 g/kg | [5][9] |

| LC50 | Rat | Inhalation | > 0.9 mg/L (1-hour exposure as dust) | [9] |

| Betaine | ||||

| Acute Toxicity | Rat | Oral | Considered to have low toxicity | [10] |

Local Tolerance: Skin and Eye Irritation

This compound is classified as a substance that can cause severe skin burns and serious eye damage.[11]

A recent study on a betaine-salicylic acid cocrystal (BeSA) demonstrated significantly lower irritancy and cytotoxicity compared to salicylic acid alone, suggesting that the formation of a complex with betaine can mitigate the harshness of salicylic acid.[12][13]

Salicylic Acid:

-

Skin Irritation: Considered a mild transient irritant in humans.[14]

-

Eye Irritation: Classified as causing serious eye damage.[15][16]

Betaine:

-

Skin Irritation: Studies have shown that betaine can reduce the irritating effects of detergents in soaps.[17]

Skin Sensitization

No specific data on the skin sensitization potential of this compound is available.

Salicylic Acid:

-

Salicylic acid is not considered to be a skin sensitizer.[14]

Genotoxicity

There is a lack of specific genotoxicity data for this compound. The genotoxicity profile is inferred from its components.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Salicylic Acid | ||||

| Ames Test | S. typhimurium | With & Without | Negative | [18] |

| Chromosomal Aberration Test | Mouse Bone Marrow Cells | In vivo | Weakly Positive (at high dose) | [11] |

| Betaine | ||||

| Miniaturized Ames Test | S. typhimurium (5 strains) | With & Without | Negative | [19] |

| In vitro Micronucleus Test | TK6 cells | With & Without | Negative | [19] |

| In vitro Comet Assay | TK6 cells | With & Without | Negative | [19] |

Carcinogenicity

No carcinogenicity studies have been conducted on this compound.

Salicylic Acid:

Reproductive and Developmental Toxicity

There are no specific reproductive or developmental toxicity studies for this compound. The potential for such effects is primarily associated with the salicylate component.

Salicylic Acid:

-

The European Chemicals Agency (ECHA) has classified salicylic acid as a Category 2 reproductive toxicant, suspected of damaging the unborn child, based on animal studies showing adverse developmental effects at high doses.[4][16][20]

-

A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats has been reported at 75 mg/kg bw/day.[14]

Betaine:

-

Sub-acute and sub-chronic studies in rats have not indicated any reproductive toxicity.[2]

Human Health Effects

The primary human health concerns with this compound are related to skin and eye irritation upon direct contact. Systemic toxicity is unlikely with typical cosmetic use but could occur with ingestion or extensive application over large areas of compromised skin, mirroring salicylate toxicity.

Symptoms of salicylate toxicity (salicylism) include:

-

Nausea, vomiting, and abdominal pain[21]

-

Tinnitus (ringing in the ears)[1]

-

Hyperventilation leading to respiratory alkalosis, followed by metabolic acidosis[1]

-

Central nervous system effects such as confusion, dizziness, and in severe cases, seizures and coma[21]

Experimental Protocols

As no specific experimental toxicology studies for this compound were found, this section outlines the standard methodologies for key toxicity tests that would be applicable, based on OECD guidelines.

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a minimal number of animals.

-

Principle: A single dose of the substance is administered orally to a small group of animals. The animals are observed for signs of toxicity and mortality over a 14-day period. The outcome of the first test determines the dose for the next group, if necessary.

-

Procedure:

-

Fasted animals (typically rats) are weighed and the test substance is administered by gavage.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

OECD 404: Acute Dermal Irritation/Corrosion This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to a small area of the skin of an animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling).

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

The test substance is applied to a gauze patch and placed on the clipped skin under a semi-occlusive dressing for 4 hours.

-

After the exposure period, the patch is removed, and the skin is observed for reactions at 1, 24, 48, and 72 hours.

-

Reactions are scored according to a standardized scale.

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test) This is a widely used in vitro test to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted.

-

Procedure:

-

The test substance is mixed with the bacterial culture and, in parallel experiments, with a liver enzyme extract (S9 mix) to simulate metabolic activation.

-

This mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted and compared to a negative control.

-

Visualizations

Caption: Simplified pathway of salicylate toxicity.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Betaine in sub-acute and sub-chronic rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 4. researchgate.net [researchgate.net]

- 5. cir-safety.org [cir-safety.org]

- 6. e-lactancia.org [e-lactancia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. books.rsc.org [books.rsc.org]

- 9. cir-safety.org [cir-safety.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Comparative genotoxicity of six salicylic acid derivatives in bone marrow cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betaine–salicylic acid cocrystal for enhanced skincare and acne treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betaine-salicylic acid cocrystal for enhanced skincare and acne treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 15. health.ec.europa.eu [health.ec.europa.eu]

- 16. carlroth.com [carlroth.com]